molecular formula C8H14O2 B2966636 [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol CAS No. 2460739-67-5

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol

Cat. No.: B2966636
CAS No.: 2460739-67-5
M. Wt: 142.198
InChI Key: YBQLULFEWALDFA-BWZBUEFSSA-N
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Description

This compound belongs to the bicyclic ether family, featuring a 2-oxabicyclo[2.2.1]heptane core with a methyl group at the 1-position and a hydroxymethyl (-CH₂OH) substituent at the 5-position. Its stereochemistry (1R,4S,5S) is critical for its spatial arrangement and interactions.

Properties

IUPAC Name

[(1R,4S,5S)-1-methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8-2-6(4-9)7(3-8)5-10-8/h6-7,9H,2-5H2,1H3/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQLULFEWALDFA-BWZBUEFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CO1)C(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](CO1)[C@H](C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the oxabicycloheptane ring structure in a highly stereoselective manner. The reaction conditions often include the use of a strong base as a promoter and an electron-withdrawing N-protective group in the substrates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Diels-Alder reaction and the availability of starting materials make it a feasible method for industrial production.

Chemical Reactions Analysis

Types of Reactions

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or aldehydes, reduction can produce alcohols, and substitution can result in various substituted derivatives of the original compound.

Scientific Research Applications

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol involves its interaction with molecular targets through its functional groups. The oxabicycloheptane ring structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Biological/Chemical Activity Reference
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol 2-oxabicyclo core, methyl, hydroxymethyl C₈H₁₄O₂ 142.20 Chiral synthon; unknown bioactivity
rac-1-[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine HCl 2-oxabicyclo core, methyl, methanamine C₈H₁₆ClNO 193.67 Pharmaceutical intermediate
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol 2-oxa-5-azabicyclo core, propanol C₉H₁₅NO₂ 173.22 Drug candidate scaffold
(Z)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-Hydroxyoct-1-enyl]-2-oxabicyclo…hept-5-enoic Acid 2-oxabicyclo core, unsaturated carboxylic acid chain C₂₁H₃₂O₄ 348.48 Prostaglandin receptor agonist
5-Norbornene-2-exo,3-exo-dimethanol Bicyclo[2.2.1]hept-5-ene, dual hydroxymethyl C₉H₁₄O₂ 154.21 Lithography monomer

Key Observations

  • Steric and Electronic Effects : The methyl group in the target compound increases steric hindrance compared to prostaglandin analogs with flexible chains. The hydroxymethyl group enhances hydrophilicity relative to amine or carbamate derivatives .
  • Synthetic Utility: Compounds like tert-butyl carbamates and dimethanol derivatives are prioritized for stability and modularity in drug development .

Biological Activity

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol is a bicyclic compound with a unique stereochemical configuration that influences its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a methyl group at the 1-position and a hydroxymethyl group at the 5-position of the oxabicyclo[2.2.1]heptane framework. Its molecular formula is C8H15NOC_8H_{15}NO, and it has a molecular weight of approximately 141.21 g/mol.

PropertyValue
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
CAS Number2490344-79-9

Research indicates that compounds with similar bicyclic structures can act as enzyme inhibitors or receptor modulators. The interaction with molecular targets is facilitated by the compound's ability to fit into specific binding sites on enzymes or receptors, potentially influencing various biological pathways.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Compounds structurally related to this compound have been studied for their potential as enzyme inhibitors in metabolic pathways (source: ).
    • For instance, studies on related bicyclic compounds have demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammation pathways.
  • Receptor Modulation :
    • Analogous compounds have shown promise in modulating neurotransmitter receptors, potentially impacting neurological functions (source: ).
    • Research into similar bicyclic structures has revealed their potential as therapeutic agents in treating conditions like anxiety and depression through modulation of serotonin receptors.
  • Antioxidant Activity :
    • Some studies suggest that bicyclic compounds can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress (source: ).
    • This activity may provide protective effects against cellular damage in various disease states.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameKey FeaturesBiological Activity
[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanolContains an aminomethyl groupExhibits significant enzyme inhibition
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptanoneContains a carbonyl instead of hydroxymethylDifferent reactivity profile; potential for ketone reactivity
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptanoic acidContains a carboxylic acid groupAffects solubility and reactivity; potential anti-inflammatory effects

Q & A

Basic Research Questions

Q. How can the synthesis of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol be optimized for high enantiomeric purity?

  • Methodological Answer : Utilize Diels-Alder reactions with chiral auxiliaries or enantioselective catalysis. For example, bicyclic ether precursors (e.g., 2-oxabicyclo[2.2.1]heptane derivatives) can be synthesized via Lewis acid-catalyzed cycloaddition, followed by stereospecific reduction of ketone intermediates to the methanol derivative . Chiral HPLC or capillary electrophoresis should validate enantiopurity (>98% ee) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry confirmation, as demonstrated in bicyclo[2.2.1]heptane derivatives ), 1H^1H/13C^{13}C-NMR with DEPT-135 for hydroxyl group identification, and high-resolution mass spectrometry (HRMS) to confirm molecular formula. Polarimetry can supplement chiral purity assessment .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation of the hydroxyl group. Solubility in methanol or DMSO (≥100 mg/mL) allows stock solutions to be prepared for short-term use, but avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?

  • Methodological Answer : Perform comparative analysis using vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) alongside computational simulations (DFT at B3LYP/6-31G* level). Cross-validate with single-crystal X-ray data, as done for structurally similar prostaglandin analogs .

Q. What strategies are effective for studying metabolic pathways involving this bicyclic methanol derivative?

  • Methodological Answer : Use 14C^{14}C-radiolabeled analogs in in vitro hepatocyte assays to track metabolic fate. LC-MS/MS can identify phase I/II metabolites, while molecular docking studies (e.g., AutoDock Vina) predict interactions with cytochrome P450 enzymes, leveraging structural data from related compounds like U46619 .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for proposed reaction pathways (e.g., oxidation of the hydroxyl group). Compare with experimental kinetic data (Arrhenius plots) from controlled reactions. Molecular dynamics simulations can model solvent effects .

Q. What experimental approaches address discrepancies in reported solubility data?

  • Methodological Answer : Validate solubility using a shake-flask method with UV-Vis or HPLC quantification. Control temperature (±0.1°C) and use saturated solutions filtered through 0.22 µm PTFE membranes. Compare results across solvents (e.g., PBS vs. DMF) to reconcile literature inconsistencies .

Q. How does the compound’s bicyclic framework influence its activity in enzyme inhibition assays?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified bridgehead substituents. Use kinetic assays (e.g., fluorescence polarization) to measure IC50IC_{50} values against target enzymes. Correlate steric/electronic effects (Hammett σ values) with activity trends .

Q. What thermodynamic studies are essential for understanding its stability under physiological conditions?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition profiles. Isothermal titration calorimetry (ITC) can quantify binding affinities with biomolecules. Accelerated stability testing (40°C/75% RH for 6 months) evaluates shelf-life .

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